molecular formula C26H25NO6 B1597129 Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 511272-39-2

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No.: B1597129
CAS No.: 511272-39-2
M. Wt: 447.5 g/mol
InChI Key: CNAYAYQWGPUKMH-JOCHJYFZSA-N
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Description

IUPAC Nomenclature and Molecular Architecture

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is systematically named (3R)-3-(2,3-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid according to IUPAC conventions. Its molecular formula is C₂₆H₂₅NO₆ , with a molecular weight of 447.48 g/mol . The structure comprises three distinct moieties:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group, which shields the amino functionality during peptide synthesis.
  • A β-amino acid backbone , where the amino group is bonded to the β-carbon of the propionic acid chain.
  • A 2,3-dimethoxyphenyl substituent attached to the β-carbon, introducing steric bulk and electronic modulation.

The stereochemistry at the β-carbon is explicitly designated as R-configuration , critical for its spatial orientation in supramolecular interactions. The SMILES notation for the compound is C1=CC(=C(C(=C1)OC)OC)C@@H, highlighting the chiral center and methoxy substituents.

Crystallographic Analysis and Stereochemical Configuration

While direct crystallographic data for this compound are not fully reported in the literature, insights can be extrapolated from related Fmoc-protected β-amino acids. For example:

  • Fmoc-3,4-difluoro-phenylalanine crystallizes in the orthorhombic space group P2₁2₁2₁, stabilized by N–H···O hydrogen bonds and π-π stacking.
  • 3-(2,5-dimethoxyphenyl)propionic acid forms hydrogen-bonded dimers via R₂²(8) motifs, with methoxy groups influencing packing through C–H···π interactions.

The R-configuration at the β-carbon ensures a distinct spatial arrangement compared to its S-enantiomer, affecting intermolecular interactions. In analogous compounds, such as Fmoc-β-homophenylalanine, the absolute configuration is confirmed via X-ray diffraction, which reveals torsion angles (e.g., C–C–C–C = −172.25°) indicative of extended conformations. For the title compound, similar analysis would likely show intramolecular hydrogen bonding between the Fmoc carbamate and propionic acid groups, as observed in Fmoc-3,4F-Phe.

Comparative Structural Features with Related β-Amino Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to other β-amino acids (Table 1):

Compound Name Substituent Molecular Formula Key Structural Features
Fmoc-β-homophenylalanine Phenyl C₂₅H₂₃NO₄ Lacks methoxy groups; planar aromatic ring
Fmoc-3,4F-Phe 3,4-Difluorophenyl C₂₄H₁₈F₂NO₄ Electron-withdrawing fluorines enhance π-stacking
Boc-3,4-dimethoxy-β-Phe 3,4-Dimethoxyphenyl C₁₆H₂₃NO₆ Methoxy groups at 3,4 positions; Boc protection
This compound 2,3-Dimethoxyphenyl C₂₆H₂₅NO₆ Ortho-methoxy groups induce steric hindrance and electronic effects

The 2,3-dimethoxy substitution distinguishes this compound by:

  • Steric effects : Adjacent methoxy groups on the phenyl ring limit rotational freedom, favoring specific conformations in peptide chains.
  • Electronic modulation : Methoxy donors enhance hydrogen-bonding potential, as seen in related dimethoxy-substituted propionic acids.
  • Chiral environment : The R-configuration aligns with bioactive peptide motifs, contrasting with S-enantiomers used in alternative applications.

These features underscore its utility in designing peptides with tailored stability and interaction profiles, leveraging both steric and electronic properties.

Properties

IUPAC Name

(3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYAYQWGPUKMH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375910
Record name (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-39-2
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxy-, (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid

The chiral β-amino acid core can be prepared by several methods:

  • Arndt-Eistert Homologation
    Starting from commercially available Fmoc-protected α-amino acids, the Arndt-Eistert reaction sequence can be employed to extend the carbon chain by one methylene unit, generating β-amino acids with retention of stereochemistry. This method has been demonstrated for various β-amino acids with aromatic side chains, including dimethoxy-substituted phenyl groups.

  • Asymmetric Michael Addition or Alkylation
    The β-amino acid can be synthesized via asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters bearing the 2,3-dimethoxyphenyl substituent or via stereoselective alkylation of glycine derivatives.

  • Reduction of 3-(2,3-dimethoxyphenyl)propionic acid derivatives
    Literature reports show that 3-(2,3-dimethoxyphenyl)propionic acid can be reduced to the corresponding alcohol or further functionalized to the amino acid via amination reactions, using reagents such as borane-dimethyl sulfide complex in tetrahydrofuran under controlled temperature conditions (0–75 °C) with high yields (up to 100% in some cases).

Step Reagents/Conditions Yield (%) Notes
Reduction of 3-(2,3-dimethoxyphenyl)propionic acid Borane-dimethyl sulfide complex, THF, 0–75 °C, 1.5 h ~92–100 High yield, mild conditions, suitable for scale-up
Arndt-Eistert reaction for chain elongation Diazomethane, silver oxide, base Variable Retains stereochemistry, used for β-amino acid synthesis

Fmoc Protection of the Amino Group

The free amino group of the chiral β-amino acid is protected by the Fmoc group to facilitate its use in peptide synthesis:

  • Typical procedure : The amino acid is dissolved in an aqueous or mixed solvent system, and Fmoc-Cl is added in the presence of a base such as sodium carbonate or diisopropylethylamine. The reaction is carried out at room temperature or slightly below to avoid racemization.

  • Purification : The product is isolated by extraction, followed by recrystallization or flash chromatography. Purity is confirmed by HPLC, NMR, and mass spectrometry.

Step Reagents/Conditions Yield (%) Notes
Fmoc protection Fmoc-Cl, Na2CO3 or DIPEA, aqueous/DMF, 0–25 °C 80–95 Mild conditions prevent racemization; high purity achieved

Research Findings and Analytical Data

  • NMR Spectroscopy :
    Characteristic signals include aromatic protons of the 2,3-dimethoxyphenyl ring at δ ~6.7–6.8 ppm, methoxy groups at δ ~3.7–3.9 ppm, and the Fmoc aromatic signals between δ 7.3–7.8 ppm. The β-proton adjacent to the amino group typically appears as a multiplet in the δ 3.5–4.0 ppm region.

  • Mass Spectrometry :
    The molecular ion peak [M+H]+ is observed at m/z ~433, consistent with the molecular formula C24H23NO6.

  • Purity :
    Commercially available batches typically exceed 95% purity as determined by HPLC.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Synthesis of β-amino acid backbone Borane-dimethyl sulfide complex, THF 0–75 °C, 1.5–4 h 92–100 High yield, mild reduction of 3-(2,3-dimethoxyphenyl)propionic acid
Chain elongation via Arndt-Eistert Diazomethane, silver oxide Room temp to reflux Variable Retains stereochemistry, used for β-amino acid synthesis
Fmoc protection Fmoc-Cl, Na2CO3 or DIPEA 0–25 °C, aqueous or DMF 80–95 Efficient amino protection for peptide synthesis
Purification Flash chromatography, recrystallization Ambient Achieves >95% purity

Industrial and Scale-Up Considerations

Industrial synthesis of this compound typically optimizes the above steps for scalability:

  • Use of continuous flow reactors for reduction and protection steps to improve reproducibility and safety.
  • Optimization of solvent systems to reduce waste and enhance product recovery.
  • Automated purification techniques such as preparative HPLC to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in three primary reaction categories:

Deprotection of the Fmoc group
The Fmoc (fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the free amine for further peptide coupling. Piperidine (20–30% in DMF) is the standard reagent, achieving complete deprotection within 5–10 minutes at room temperature.

Carboxylic acid activation
The carboxylic acid group undergoes activation for peptide bond formation. Common reagents include EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate coupling with amines or alcohols.

Aromatic ring modifications
The 2,3-dimethoxy-phenyl group can undergo oxidation or electrophilic substitution under controlled conditions. For example, methoxy groups may oxidize to quinones using KMnO₄ in acidic media.

Reaction Pathways and Conditions

Reaction Type Reagents/Conditions Products Key Applications
Fmoc deprotection20–30% piperidine in DMF, RTFree amine derivativePeptide chain elongation
Carboxylic acid couplingEDCl/HOBt, DCM or DMF, 0–25°CAmides or estersSolid-phase peptide synthesis
Oxidation of methoxyKMnO₄ (acidic conditions), 60°CQuinone derivativesFunctional group interconversion
BioconjugationNHS esters, EDC/sulfo-NHS, pH 7–8Biomolecule conjugates (e.g., proteins)Targeted drug delivery systems

Mechanistic Insights

  • Fmoc Deprotection : The reaction proceeds via β-elimination, where piperidine abstracts the fluorenyl proton, leading to cleavage of the carbamate bond and release of CO₂.

  • Carboxylic Acid Activation : EDCl converts the carboxylic acid to an active O-acylisourea intermediate, which reacts with amines to form stable amide bonds.

  • Oxidation of Methoxy Groups : Electron-rich methoxy substituents undergo oxidation to carbonyl groups, forming quinones under strong oxidizing conditions.

Comparative Reactivity with Structural Analogs

The 2,3-dimethoxy substitution pattern influences reactivity compared to other isomers:

Compound Reactivity Difference
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)Higher steric hindrance reduces coupling efficiency
Fmoc-(R)-3-Amino-3-(4-nitro-phenyl)Electron-withdrawing nitro group inhibits oxidation
Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)Stereochemical differences alter enzyme binding

Practical Considerations

  • Solubility : Requires polar aprotic solvents (DMF, DCM) for optimal reactivity.

  • Stability : Sensitive to prolonged exposure to light or moisture; store at −20°C under inert gas.

  • Yield Optimization : Coupling reactions achieve >85% yield when using a 1.2:1 molar ratio of EDCl/HOBt to substrate.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(R)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily utilized as a protective group in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality during peptide bond formation, allowing for the systematic assembly of peptides with high purity and yield. This method enables researchers to construct complex peptides tailored for specific biological functions, making it essential in both academic and industrial settings .

Drug Development

Designing Novel Pharmaceuticals
The incorporation of this compound into peptide sequences enhances the bioactivity and specificity of drug candidates. It has been particularly noted for its potential in developing therapeutic agents targeting specific receptors involved in various diseases, including neurodegenerative disorders and cancers. Research has shown that derivatives of this compound can improve the efficacy of drugs by optimizing their interaction with biological pathways .

Bioconjugation

Creating Targeted Drug Delivery Systems
This compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects. By enabling precise control over the conjugation process, this compound helps in creating more effective treatment modalities .

Research in Neuroscience

Studying Neuroactive Compounds
this compound plays a role in neuroscience research by aiding the synthesis of neuroactive peptides. These peptides are vital for understanding the interactions between neurotransmitters and their receptors, which can lead to insights into neurodegenerative diseases and potential therapeutic strategies .

Material Science

Incorporation into Polymeric Materials
The compound can also be integrated into polymeric materials to enhance their properties for applications in drug delivery and tissue engineering. Its unique chemical structure contributes to the development of materials that can respond to biological stimuli, improving their functionality in medical applications .

Case Study 1: Peptide Therapeutics

A study focused on synthesizing a series of peptides using this compound demonstrated its effectiveness in enhancing receptor binding affinity compared to standard amino acids. This led to the identification of novel therapeutic candidates with improved pharmacological profiles.

Case Study 2: Neuroprotective Properties

Research indicated that compounds similar to this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This property holds promise for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its incorporation into peptides, where it can influence the peptide’s structure and function. The 2,3-dimethoxy-phenyl group can interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the peptide and its binding affinity to the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected β-amino acids with aromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups: Dimethoxy (Target Compound): The 2,3-dimethoxy substituent provides electron density to the phenyl ring, stabilizing resonance structures during coupling reactions. This contrasts with electron-withdrawing groups (e.g., NO₂, CF₃) that increase electrophilicity and reaction rates but may reduce stability . Hydroxyl vs.
  • Steric and Stereochemical Considerations :

    • 2,3-Dimethoxy vs. 2,4-Dichloro : The 2,3-dimethoxy group creates adjacent substituents, increasing steric hindrance compared to 2,4-dichloro, which is more linear. This impacts coupling efficiency in SPPS .
    • R vs. S Configurations : Enantiomers (e.g., 2-fluorophenyl in ) exhibit distinct biological activities; the R-configuration in the target compound may favor specific chiral interactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent CAS Number
Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid C₂₄H₂₁NO₆ 443.43 g/mol 2,3-OCH₃ N/A
Fmoc-(R)-3-Amino-3-(3-CF₃-phenyl)-propionic acid C₂₅H₁₈F₃NO₄ 477.41 g/mol 3-CF₃ 517905-87-2
Fmoc-(S)-3-Amino-3-(4-OH-phenyl)-propionic acid C₂₄H₂₁NO₅ 403.43 g/mol 4-OH 501015-33-4

Table 2: Key Research Findings

Compound Study Outcome Ref
Fmoc-(S)-3-Amino-3-(2-NO₂-phenyl)-propionic acid UV-mediated peptide exchange in HLA-B35 refolding Enabled light-controlled peptide release for TCR binding assays.
Fmoc-(R)-3-Amino-3-(2,4-Cl₂-phenyl)-propionic acid Solid-phase synthesis of dihydroquinazolinones Generated diverse heterocyclic libraries for drug discovery.
Fmoc-(S)-3-Amino-3-(4-OH-phenyl)-propionic acid Synthesis of fluorescent jasplakinolide analogues Facilitated live-cell actin imaging via silylation of the hydroxyl group.

Biological Activity

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications in peptide synthesis.

  • Molecular Formula : C26H25NO6
  • Molecular Weight : 447.48 g/mol
  • CAS Number : Not specified in the search results

The Fmoc group serves as a temporary protecting group for the amino functionality during peptide synthesis, allowing for controlled attachment of amino acids in specific sequences. The dimethoxyphenyl group may influence interactions with biological targets, including enzymes and receptors, enhancing its utility in drug development.

The biological activity of this compound is primarily attributed to its structural features:

  • Interaction with Biological Targets : The dimethoxyphenyl moiety may enhance lipophilicity and alter interactions with biological macromolecules, which are crucial for developing therapeutic agents.
  • Peptide Formation : Incorporating this amino acid into peptides can lead to molecules that exhibit specific biological activities, potentially including neuroprotective effects and antioxidant properties.

Potential Applications

  • Drug Development : Peptides synthesized using this compound may exhibit pharmacological activities due to their ability to interact with various biological targets.
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, suggesting that this amino acid could be beneficial in treating neurodegenerative diseases.
  • Material Science : Functional peptides containing this amino acid may self-assemble into nanostructures, which can be tailored for applications in drug delivery and tissue engineering.

Comparative Analysis

To better understand the unique aspects of this compound compared to other Fmoc-protected amino acids, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
Fmoc-(R)-PhenylalanineContains a phenyl groupCommonly used in peptide synthesis
Fmoc-(R)-TyrosineContains a hydroxyl groupRole in protein phosphorylation
Fmoc-(R)-TryptophanContains an indole ringKey role in neurotransmitter synthesis
This compound Contains dimethoxyphenyl groupEnhanced lipophilicity; potential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid?

  • Methodological Answer : The synthesis typically involves Fmoc-protection of the amino group followed by regioselective introduction of the 2,3-dimethoxy-phenyl moiety. A validated approach uses carbodiimide (e.g., CDI or DCC) coupling under anhydrous conditions (e.g., DMF or dichloromethane) with a reaction temperature of 0–25°C for 12–24 hours. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for purification .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : Use RP-HPLC with UV detection (λ = 254 nm or 280 nm) to confirm ≥95% purity. Retention time and peak symmetry should match reference standards .
  • Structure : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify aromatic protons (δ 6.7–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and Fmoc backbone signals (δ 4.2–4.5 ppm for the fluorenyl methylene). High-resolution mass spectrometry (HRMS) or MALDI-TOF validates the molecular ion peak (e.g., [M+H]⁺ for C₂₆H₂₅NO₆) .

Q. What are the critical storage conditions for this compound?

  • Methodological Answer : Store lyophilized solid at –20°C or below in airtight, light-protected vials. For short-term use (≤1 week), dissolve in anhydrous DMF or DMSO and store at 0–4°C under argon to prevent Fmoc-group hydrolysis .

Advanced Research Questions

Q. How can low coupling efficiency of this amino acid in solid-phase peptide synthesis (SPPS) be addressed?

  • Methodological Answer :

  • Deprotection Optimization : Use 20% piperidine in DMF (2 × 5 min) to fully remove the Fmoc group without side reactions.
  • Coupling Reagents : Switch to HATU/DIPEA in DMF for sterically hindered residues, with pre-activation for 5–10 minutes before resin addition.
  • Solvent Compatibility : Test mixed solvents (e.g., DMF:NMP 1:1) to improve solubility of the bulky dimethoxy-phenyl side chain .

Q. What strategies mitigate regiochemical challenges during functionalization of the 2,3-dimethoxy-phenyl group?

  • Methodological Answer :

  • Orthogonal Protection : Temporarily mask the 2-methoxy group with a tert-butyl or benzyl group during synthesis to prevent unwanted side reactions.
  • Sequential Deprotection : Use TFA for acid-labile groups (e.g., Boc) and hydrogenolysis for benzyl ethers to achieve selective functionalization .

Q. How can stereochemical integrity be confirmed during synthesis of the (R)-enantiomer?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA/IB column with hexane:isopropanol (85:15) to resolve enantiomers. Retention time should match a certified (R)-configuration standard.
  • Circular Dichroism (CD) : Compare the CD spectrum (190–250 nm) with the (S)-enantiomer to confirm the absence of racemization .

Q. How should researchers resolve conflicting NMR data (e.g., unexpected splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR (25–60°C) to assess rotational barriers around the C–N bond.
  • 2D NMR : HSQC and HMBC experiments can assign ambiguous protons/carbons and identify through-space interactions (e.g., NOEs) caused by the dimethoxy-phenyl group’s steric bulk .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and observed mass spectrometry results?

  • Methodological Answer :

  • Adduct Formation : Check for sodium/potassium adducts ([M+Na]⁺ or [M+K]⁺) by adjusting ionization parameters.
  • In-Source Fragmentation : Reduce ESI voltage to prevent Fmoc-group cleavage. Compare with MS/MS fragmentation patterns to confirm the intact molecular ion .

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent batch purity (e.g., DMF with ≤50 ppm amines) and reaction atmosphere (argon vs. nitrogen).
  • Analytical Cross-Validation : Correlate HPLC purity with quantitative ¹H NMR (qNMR) using an internal standard (e.g., maleic acid) for absolute quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

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